molecular formula C7H16ClN B13427680 2-Methylhex-5-en-1-amine hydrochloride

2-Methylhex-5-en-1-amine hydrochloride

Cat. No.: B13427680
M. Wt: 149.66 g/mol
InChI Key: USDUWLJTCSOIFB-UHFFFAOYSA-N
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Description

2-Methylhex-5-en-1-amine hydrochloride is an organic compound with the molecular formula C7H15N·HCl. It is a derivative of hexenylamine, characterized by the presence of a methyl group at the second position and an amine group at the first position of the hexene chain. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-5-en-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the reaction of 2-methyl-5-hexen-1-ol with thionyl chloride to form 2-methyl-5-hexen-1-chloride, which is then reacted with ammonia to yield 2-Methylhex-5-en-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Amides, substituted amines.

Scientific Research Applications

2-Methylhex-5-en-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhex-5-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-en-2-amine hydrochloride
  • N-Methylhex-5-en-1-amine hydrochloride

Comparison

2-Methylhex-5-en-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets. These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

2-methylhex-5-en-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-3-4-5-7(2)6-8;/h3,7H,1,4-6,8H2,2H3;1H

InChI Key

USDUWLJTCSOIFB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)CN.Cl

Origin of Product

United States

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